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The Role of Drisapersen Sodium in Exon 51 Skipping: A Technical Guide

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Compound of Interest		
Compound Name:	Drisapersen sodium	
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Introduction

Duchenne muscular dystrophy (DMD) is a fatal X-linked recessive neuromuscular disorder characterized by the absence of functional dystrophin protein, which is crucial for maintaining muscle fiber integrity.[1][2] Mutations in the DMD gene that disrupt the reading frame lead to premature termination of translation and a lack of dystrophin.[1] One promising therapeutic strategy for a subset of DMD patients is exon skipping, which utilizes antisense oligonucleotides (AONs) to modulate the pre-mRNA splicing process.[1] By masking specific splicing signals on the pre-mRNA, AONs can induce the exclusion of a target exon, thereby restoring the reading frame and enabling the production of a truncated but partially functional dystrophin protein.[1][2]

Drisapersen (formerly PRO051/GSK2402968) is a 2'-O-methyl phosphorothioate antisense oligonucleotide designed to induce the skipping of exon 51 of the DMD gene.[1] Mutations amenable to exon 51 skipping account for approximately 13% of all DMD cases, making it a significant therapeutic target.[1] This technical guide provides an in-depth overview of the core science behind drisapersen's mechanism of action, a summary of key quantitative data from clinical trials, and detailed experimental protocols relevant to its development and evaluation.

Mechanism of Action: Exon 51 Skipping



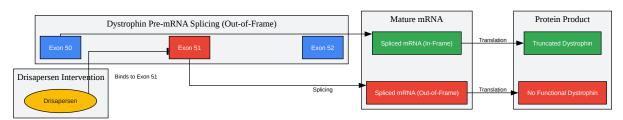




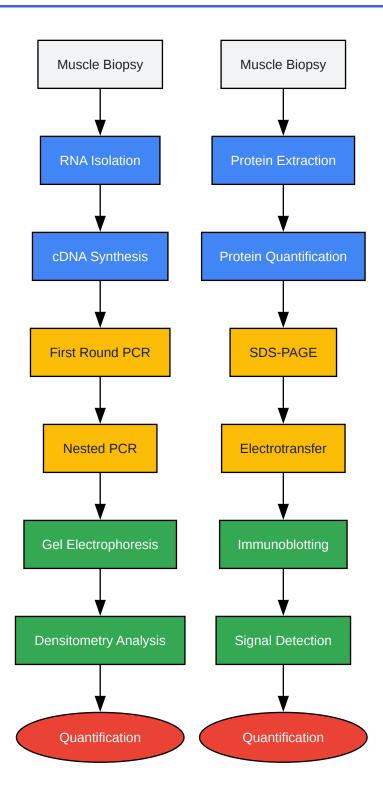
Drisapersen functions by binding to a specific sequence within exon 51 of the dystrophin premRNA. This binding sterically hinders the access of splicing factors to the exon, leading to its exclusion from the mature mRNA transcript. For patients with deletions that render the reading frame out-of-frame (e.g., deletions of exons 45-50, 48-50, or 52), the removal of exon 51 can restore the translational reading frame, allowing for the synthesis of a shorter but still functional dystrophin protein.[1]



Splicing (Exon 51 Skipped)







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References

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